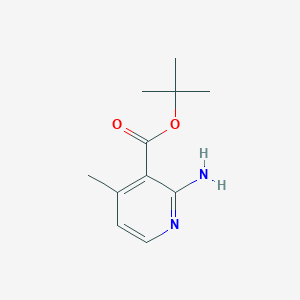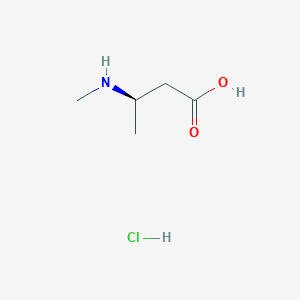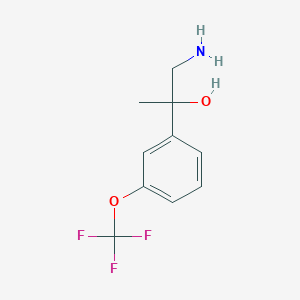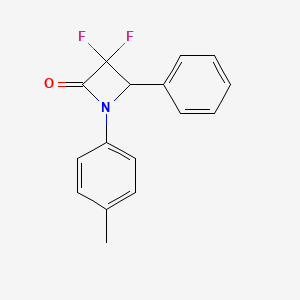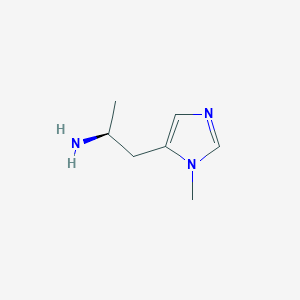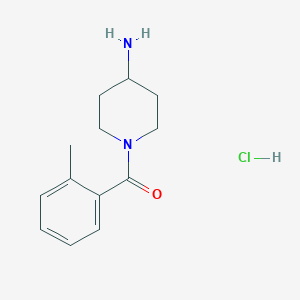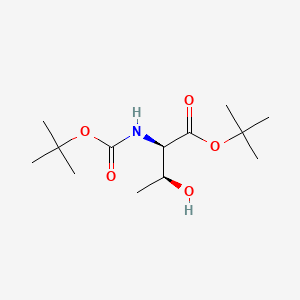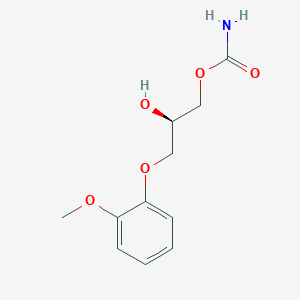![molecular formula C17H19NO B13577553 3-[4-(Benzyloxy)phenyl]pyrrolidine](/img/structure/B13577553.png)
3-[4-(Benzyloxy)phenyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(4-(Benzyloxy)phenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring substituted with a benzyloxyphenyl group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(4-(Benzyloxy)phenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzyloxyphenyl derivative.
Formation of the Pyrrolidine Ring: The benzyloxyphenyl derivative undergoes a cyclization reaction to form the pyrrolidine ring.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods: Industrial production of (S)-3-(4-(Benzyloxy)phenyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Hydrogenation: To reduce any unsaturated bonds.
Purification: Using techniques such as crystallization or chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: (S)-3-(4-(Benzyloxy)phenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
(S)-3-(4-(Benzyloxy)phenyl)pyrrolidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-(4-(Benzyloxy)phenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
®-3-(4-(Benzyloxy)phenyl)pyrrolidine: The enantiomer of the (S)-compound, differing in the spatial arrangement of atoms.
3-(4-(Benzyloxy)phenyl)pyrrolidine: The racemic mixture containing both (S)- and ®-enantiomers.
4-(Benzyloxy)phenylpyrrolidine: A compound with a similar structure but lacking the chiral center.
Uniqueness: (S)-3-(4-(Benzyloxy)phenyl)pyrrolidine is unique due to its specific (S)-configuration, which can result in different biological activities and properties compared to its ®-enantiomer or racemic mixture
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
3-(4-phenylmethoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C17H19NO/c1-2-4-14(5-3-1)13-19-17-8-6-15(7-9-17)16-10-11-18-12-16/h1-9,16,18H,10-13H2 |
InChI Key |
RKTOXDUTDONIFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


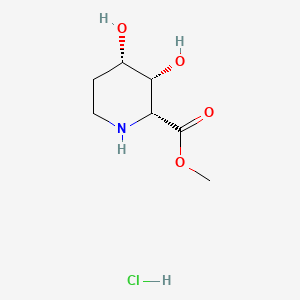
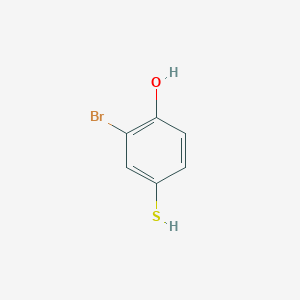
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylicacid](/img/structure/B13577491.png)

